tert-Butyl (5-oxopentyl)carbamate
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Overview
Description
“tert-Butyl (5-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of “tert-Butyl (5-oxopentyl)carbamate” involves a palladium-catalyzed cross-coupling reaction . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-oxopentyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
“tert-Butyl (5-oxopentyl)carbamate” is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (5-oxopentyl)carbamate” include a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
Crystal Structures and Bonding Analysis tert-Butyl (5-oxopentyl)carbamate and its derivatives have been studied for their crystal structures and bonding characteristics. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds, linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Chemical Synthesis and Reactions This compound is an important intermediate in various chemical syntheses. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017). Also, tert-butyl carbamate derivatives have been examined for their ability to undergo metalation and reaction with electrophiles (Sieburth et al., 1996).
Pharmaceutical and Biological Applications In the pharmaceutical realm, tert-butyl (5-oxopentyl)carbamate derivatives have been utilized in the synthesis of various compounds. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Additionally, tert-butyl carbamate is used in a one-pot Curtius rearrangement to form protected amino acids (Lebel & Leogane, 2005).
Material Science and Catalysis In material science, tert-butyl (5-oxopentyl)carbamate and its derivatives play roles in developing novel materials and catalysis processes. For example, its use in the photoredox-catalyzed amination of o-hydroxyarylenaminones to access 3-aminochromones broadens the applications of photocatalyzed protocols (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(5-oxopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHIIIWKYIIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-oxopentyl)carbamate |
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